

# YCH1899: A New-Generation PARP Inhibitor Overcoming Resistance in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a grim prognosis. While Poly (ADP-ribose) polymerase (PARP) inhibitors have shown promise in treating BRCA-mutant pancreatic cancers, the development of resistance is a significant clinical challenge. **YCH1899**, a novel phthalazin-1(2H)-one derivative, has emerged as a potent, orally active PARP1/2 inhibitor.[1][2] Notably, **YCH1899** demonstrates significant efficacy in both sensitive and PARP inhibitor-resistant pancreatic cancer models, suggesting its potential to address a critical unmet need in pancreatic cancer therapy. This document provides a comprehensive technical overview of **YCH1899**, including its mechanism of action, preclinical data, and detailed experimental protocols.

## **Introduction to YCH1899**

YCH1899 is a highly potent inhibitor of PARP1 and PARP2, with IC50 values of less than 0.001 nM for both enzymes.[2][3] Its chemical structure is 4-[[3-[[3-(5-bromo-2-furanyl)-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone.[3] A key feature of YCH1899 is its ability to overcome acquired resistance to other PARP inhibitors, such as olaparib and talazoparib.[1][4][5] This is particularly relevant in pancreatic cancer, where resistance mechanisms can limit the long-term efficacy of existing PARP inhibitors.



# **Mechanism of Action: Overcoming Resistance**

The primary mechanism of action of PARP inhibitors is based on the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2. PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

**YCH1899**'s ability to overcome resistance is a key differentiator. Studies have shown that **YCH1899** retains its cytotoxic activity in pancreatic cancer cells that have developed resistance to olaparib and talazoparib.[1][4][5] This efficacy is maintained even in cells where resistance is conferred by the restoration of BRCA1/2 function or the loss of 53BP1.[1][4][5]

Signaling Pathway of PARP Inhibition by YCH1899





## Click to download full resolution via product page

Caption: Signaling pathway of **YCH1899**-mediated PARP inhibition in BRCA-mutant pancreatic cancer.

# Preclinical Data In Vitro Efficacy

**YCH1899** has demonstrated potent anti-proliferative activity in various pancreatic cancer cell lines. Of particular note is its efficacy in the Capan-1 cell line, which harbors a BRCA2 mutation.



| Cell Line  | Parent/Resistant      | IC50 (nM) |
|------------|-----------------------|-----------|
| Capan-1    | Parental              | 0.10      |
| Capan-1/OP | Olaparib-Resistant    | 0.89      |
| Capan-1/TP | Talazoparib-Resistant | 1.13      |

Data sourced from MedchemExpress and Sun et al., J Med Chem, 2023.[2][5]

## **In Vivo Efficacy**

The anti-tumor activity of **YCH1899** has been evaluated in xenograft models using olaparibresistant Capan-1 cells.

| Treatment Group | Dose (mg/kg) | Administration   | Tumor Growth Inhibition (T/C%) |
|-----------------|--------------|------------------|--------------------------------|
| Vehicle Control | -            | Oral, once daily | -                              |
| YCH1899         | 12.5         | Oral, once daily | 48.92                          |
| YCH1899         | 25           | Oral, once daily | 13.87                          |

Data sourced from MedchemExpress.[2]

# Experimental Protocols PARP1/2 Enzymatic Assay

This protocol is a general guideline for determining the enzymatic activity of PARP1 and PARP2 and the inhibitory potential of **YCH1899**.





Click to download full resolution via product page

Caption: Experimental workflow for a PARP1/2 enzymatic assay.



## Methodology:

#### Reagent Preparation:

- Reconstitute recombinant human PARP1 or PARP2 enzyme in assay buffer.
- Prepare a stock solution of YCH1899 in DMSO and perform serial dilutions to achieve the desired concentrations.
- Prepare solutions of NAD+, histones (as a substrate for PARP), and activated DNA (to stimulate PARP activity).

### Assay Procedure:

- In a 96-well plate, add assay buffer, histones, and activated DNA to each well.
- Add diluted YCH1899 or vehicle (DMSO) to the respective wells.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the enzymatic reaction by adding NAD+ to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).
- Detect the signal using a plate reader. The detection method will vary depending on the assay kit (e.g., colorimetric, fluorescent, or chemiluminescent).

#### Data Analysis:

- Calculate the percentage of PARP inhibition for each concentration of YCH1899 relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

# **Cell Proliferation Assay (Capan-1)**



## Methodology:

#### Cell Culture:

 Culture Capan-1 human pancreatic adenocarcinoma cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO2.

## · Assay Procedure:

- Seed Capan-1 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with serial dilutions of YCH1899 or vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability
   Assay or MTT.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis:
  - Normalize the data to the vehicle-treated control wells.
  - Calculate the IC50 value as described for the enzymatic assay.

## In Vivo Xenograft Study (Olaparib-Resistant Capan-1)





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo xenograft study.



## Methodology:

- Animal Model:
  - Use female BALB/c nude mice, 6-8 weeks old.
- Tumor Cell Implantation:
  - Harvest olaparib-resistant Capan-1 cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
  - $\circ$  Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100  $\mu$ L into the right flank of each mouse.
- Treatment:
  - Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
  - Prepare YCH1899 in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Administer YCH1899 orally, once daily, at the desired doses (e.g., 12.5 and 25 mg/kg).
     The control group receives the vehicle only.
  - Continue treatment for a specified period, for instance, 21 days.
- Efficacy Evaluation:
  - Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  - At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
  - The tumor growth inhibition (T/C%) can be calculated as (mean tumor volume of treated group / mean tumor volume of control group) x 100.

## **Conclusion and Future Directions**



YCH1899 represents a promising next-generation PARP inhibitor with the potential to overcome acquired resistance in pancreatic cancer. Its potent anti-tumor activity in preclinical models, particularly in olaparib- and talazoparib-resistant settings, warrants further investigation. Future studies should focus on elucidating the detailed molecular mechanisms by which YCH1899 circumvents resistance, evaluating its efficacy in combination with other therapeutic agents, and ultimately, advancing it into clinical trials for patients with advanced pancreatic cancer. The detailed protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this novel compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [논문]YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YCH1899: A New-Generation PARP Inhibitor Overcoming Resistance in Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860740#ych1899-s-potential-in-treating-pancreatic-cancer]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com